8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a dipyridopyrimidinone group, which is a type of heterocyclic compound that often exhibits interesting biological activities.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require advanced organic synthesis techniques. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the indole and dipyridopyrimidinone groups suggests that the compound could have interesting electronic and steric properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple functional groups in this compound suggests that it could have a variety of physical and chemical properties .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with structural similarities emphasizes the development of synthesis processes and the exploration of chemical properties. For example, a study on the process development of related compounds highlights advancements in creating efficient, scalable synthesis methods free from chromatography, indicating the potential for developing novel compounds through optimized synthetic pathways (Anderson et al., 1997). Additionally, research into the synthesis and properties of fluorodipyrrinones, which, like the target compound, contain fluorine, provides insights into creating highly fluorescent analogs for potential imaging applications, emphasizing the role of structural modifications in tailoring compounds for specific uses (Boiadjiev et al., 2006).
Biological Activities
Studies on related compounds explore a range of biological activities, from anti-inflammatory and analgesic properties to antimicrobial and antiviral activities. For instance, research into pyrimidine-pyridine hybrids demonstrates significant anti-inflammatory effects, suggesting the potential for compounds with similar structures to serve as leads in developing new anti-inflammatory agents (Abdelgawad et al., 2018). Similarly, the synthesis and evaluation of indole-pyrimidine hybrids for their anticancer and antimicrobial activities indicate the broad therapeutic potential of compounds with complex heterocyclic structures (Gokhale et al., 2017).
Molecular Docking and Structural Analysis
Research also delves into the structural analysis of related compounds, utilizing techniques like X-ray crystallography and molecular docking to understand their interactions at the molecular level. For example, a study on the synthesis, X-ray crystal structure, and molecular docking of novel hepatitis B inhibitors provides valuable insights into designing molecules with specific pharmacological actions, indicating the utility of structural analyses in guiding the development of new therapeutic agents (Ivashchenko et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-14-4-2-12-8-18(23-17(12)9-14)21(28)25-7-6-16-15(11-25)20(27)26-10-13(22)3-5-19(26)24-16/h2-5,8-10,23H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWBIVLLSTXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.